Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Description
Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Properties
IUPAC Name |
ethyl 2-ethoxy-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-11(15)8-6-5-7-9-10(8)14-12(13-9)17-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDXBGAGAWZJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2N1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate typically involves the following steps :
Starting Material: The process begins with 2-amino-3-nitrobenzoic acid methyl ester.
Reduction: This compound is reduced using Raney nickel as a catalyst in ethyl acetate under hydrogen pressure to yield the corresponding amine.
Cyclization: The amine is then cyclized with tetraethyl orthocarbonate in the presence of acetic acid to form the benzimidazole ring.
Esterification: Finally, the product is esterified with ethanol to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate has been explored for various therapeutic applications due to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- DNA Interaction : It has been suggested that the compound can bind to DNA, disrupting replication processes critical for cancer cell survival.
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | Induces apoptosis |
| This compound | HepG2 | TBD | Cell cycle arrest |
Note: TBD indicates that specific IC50 values need further experimental validation.
Antimicrobial Properties
The compound has also exhibited antimicrobial activity against various bacterial strains. Preliminary studies suggest:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Compound |
|---|---|---|
| Staphylococcus aureus | TBD | This compound |
| Escherichia coli | TBD | This compound |
Further studies are required to establish MIC values.
Agricultural Applications
In agriculture, this compound has potential uses as a pesticide or fungicide. Its efficacy against plant pathogens has been investigated, with findings suggesting it can inhibit the growth of certain fungi and bacteria that affect crops.
Material Science
The compound is being explored for its use in developing new materials with unique properties. Its structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of Benzimidazole Ring : The initial step includes the reaction of appropriate precursors under controlled conditions.
- Esterification : The final step involves esterification to obtain the ethoxy group.
Case Study 1: Anticancer Potential
A study conducted on various benzimidazole derivatives, including this compound, demonstrated significant cytotoxic effects against breast and liver cancer cell lines. The research highlighted the compound's ability to induce apoptosis and arrest the cell cycle.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against common bacterial pathogens. Results indicated effective inhibition of growth, suggesting its potential as a novel antimicrobial agent in agricultural settings.
Mechanism of Action
The mechanism of action of Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it generally involves inhibition or activation of biological processes through binding to active sites or allosteric sites .
Comparison with Similar Compounds
- Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- Ethyl 2-ethoxy-1-((2-(N-hydroxycarbamimidoyl)-[1,1-biphenyl]-4-yl)methyl)-1H-benzoimidazole-7-carboxylate
- 1-((2’-(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)(1,1’-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylic acid methyl ester
Uniqueness: this compound is unique due to its specific ethoxy and carboxylate substituents, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Biological Activity
Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound belongs to the benzimidazole family, known for their extensive pharmacological properties. The compound can be synthesized through various methods, typically involving the reaction of benzimidazole derivatives with ethyl esters under specific conditions. The general synthetic route includes:
- Formation of the Benzimidazole Core : The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
- Ethoxylation : Subsequent ethoxylation introduces the ethoxy group, enhancing solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly against enzymes involved in cancer cell proliferation and metabolic pathways. It can bind to active sites or allosteric sites on target enzymes, modulating their activity.
- Cell Signaling Modulation : this compound influences cell signaling pathways such as MAPK/ERK, which are crucial for cell growth and differentiation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and other tumor types. Notably, it has shown significant effects on cell cycle regulation and apoptosis induction:
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |
| NCI-H460 | 23.6 | Cell cycle arrest |
| SF-268 | 45.4 | Inhibition of microtubule assembly |
These findings suggest that this compound may act as a microtubule-destabilizing agent, which is a common mechanism among anticancer drugs .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies indicate that derivatives of benzimidazole exhibit significant antimicrobial effects against a range of pathogens, including bacteria and fungi. This compound has demonstrated:
- Broad-Spectrum Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
This antimicrobial efficacy is attributed to its ability to disrupt cellular processes in microbial cells .
Case Studies
A significant case study involved the evaluation of this compound in a preclinical model for breast cancer. The study reported that treatment with this compound resulted in a dose-dependent reduction in tumor size and an increase in apoptotic markers within tumor tissues .
In another investigation focusing on its antimicrobial effects, the compound was tested against various clinical isolates, showing promising results that warrant further exploration in clinical settings .
Q & A
Q. What are the common synthetic routes for Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, and how do reaction conditions influence yields?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, methyl/ethyl ester derivatives of benzo[d]imidazole are prepared using iron-mediated reductions (e.g., nitro to amine groups) in methanol/acetic acid, followed by cyclization . Protective group strategies, such as tert-butoxycarbonyl (Boc) protection, are employed to stabilize intermediates (e.g., using di-tert-butyl carbonate in THF/sodium bicarbonate) . Solvent systems like DMSO at elevated temperatures (60–85°C) facilitate alkylation or amidation steps . Yield optimization requires careful control of stoichiometry, reaction time, and purification via silica gel chromatography.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy (¹H/¹³C) confirms substituent positions on the benzimidazole core.
- HPLC with UV detection monitors purity (>98% is typical for intermediates) .
- Mass spectrometry (e.g., ESI-MS) validates molecular weights (e.g., C15H17F2N3O4, [M+1]⁺ = 342.1) .
- X-ray crystallography (using SHELX or OLEX2) resolves crystal structures, though challenges arise with twinned data or low-resolution diffraction .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, Mercury) address structural ambiguities in benzimidazole derivatives?
SHELX is widely used for small-molecule refinement, particularly for high-resolution data. For twinned crystals or pseudosymmetry, iterative refinement with SHELXL and visualization tools in Mercury help identify disorder or hydrogen-bonding networks . Comparative analysis using packing similarity calculations in Mercury can resolve discrepancies between predicted and observed intermolecular interactions .
Q. What methodologies are effective in profiling impurities during the synthesis of pharmaceutical intermediates like Candesartan?
Impurities such as desethyl or amide byproducts (e.g., CAS 139481-58-6 and 139481-59-7) are identified via:
Q. How do computational tools (e.g., molecular docking) aid in evaluating the bioactivity of benzimidazole derivatives?
Derivatives like 2-phenyl-1H-benzo[d]imidazole are docked against target proteins (e.g., EGFR) using AutoDock Vina or Schrödinger Suite. ADMET predictions (e.g., logP, bioavailability) guide lead optimization. For example, substituents like halogens or methoxy groups are modeled to assess binding affinity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
